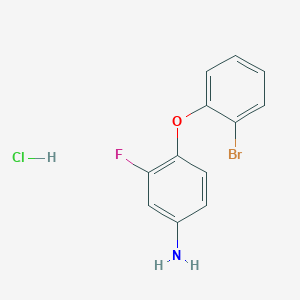

4-(2-Bromophenoxy)-3-fluoroaniline HCl

Description

Significance of Substituted Anilines in Modern Organic Synthesis and Medicinal Chemistry

Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile building blocks and crucial intermediates in the synthesis of a vast array of complex molecules. wisdomlib.org Aniline (B41778), a simple aromatic amine, and its derivatives are fundamental precursors in the production of dyes, polymers, and agrochemicals. yufenggp.combohrium.com In medicinal chemistry, the aniline scaffold is one of the most prevalent motifs found in small-molecule pharmaceuticals. thieme-connect.com

The amino group of aniline is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. byjus.com This high reactivity allows for the straightforward introduction of further functional groups, enabling the construction of diverse molecular libraries. wikipedia.org Aniline derivatives are integral to the synthesis of numerous pharmaceutical compounds with a wide range of pharmacological activities, targeting diseases from cancer to cardiovascular disorders. yufenggp.comcresset-group.com While their versatility is a major advantage, medicinal chemists often seek to modify or replace the aniline core to fine-tune a compound's properties, such as metabolic stability, bioavailability, or target selectivity, highlighting the ongoing importance of developing novel substituted aniline analogs. cresset-group.com

Impact of Halogenation (Bromine and Fluorine) on Aromatic System Reactivity and Synthetic Utility

The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, is a powerful strategy for modulating the electronic properties and reactivity of a molecule. libretexts.orglibretexts.org Halogens exert a dual electronic effect: they are electron-withdrawing through induction (due to their high electronegativity) and electron-donating through resonance (due to their lone pairs of electrons). This complex influence affects the reactivity of the aromatic ring in electrophilic substitution reactions and can alter the acidity or basicity of nearby functional groups. researchgate.net

In the context of 4-(2-Bromophenoxy)-3-fluoroaniline HCl, the presence of both bromine and fluorine imparts distinct characteristics:

Fluorine: As the most electronegative element, fluorine's strong inductive effect can significantly lower the pKa of nearby amine groups, influencing a drug molecule's bioavailability. nih.gov In drug design, fluorine is often strategically incorporated to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound. nih.govresearchgate.netnih.gov Its small size allows it to act as a "bioisostere" of a hydrogen atom, enabling precise modulation of a molecule's properties without adding significant steric bulk. discoveryoutsource.com

Bromine: Being larger and less electronegative than fluorine, bromine offers different strategic advantages. Its size can introduce specific steric interactions that enhance a drug's binding affinity and selectivity for its target protein. discoveryoutsource.com The carbon-bromine bond also serves as a synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, making brominated aromatics valuable synthetic intermediates.

The strategic placement of these halogens deactivates the aromatic rings towards further electrophilic substitution while also providing specific sites for subsequent synthetic transformations. researchgate.net

Role of Phenoxy Ether Linkages in Designing Diverse Molecular Architectures

The phenoxy ether, or diaryl ether, linkage is a privileged scaffold in medicinal and materials chemistry. acs.orgresearchgate.net This structural motif, consisting of an oxygen atom connecting two aromatic rings, is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. acs.orgresearchgate.netrsc.org

Key attributes of the phenoxy ether linkage include:

Conformational Flexibility: Unlike more rigid linkages, the C-O-C ether bond provides a degree of rotational freedom. This flexibility allows the molecule to adopt various conformations, which can be crucial for optimizing binding interactions with biological targets.

The synthesis of diaryl ethers can be achieved through several methods, most notably copper- or palladium-catalyzed cross-coupling reactions, which allow for the efficient connection of diverse phenolic and aryl halide components. jsynthchem.comrsc.orgorganic-chemistry.org This synthetic accessibility makes the phenoxy ether a valuable tool for building complex and diverse molecular architectures.

Defining the Academic Research Imperatives for 4-(2-Bromophenoxy)-3-fluoroaniline Hydrochloride

Given the distinct properties conferred by its constituent parts, the academic research imperatives for 4-(2-Bromophenoxy)-3-fluoroaniline hydrochloride are centered on its potential as a versatile chemical building block. The molecule's structure suggests several avenues for investigation:

Exploitation as a Synthetic Intermediate: The primary research focus would be its use in synthetic chemistry. The aniline moiety can be readily converted into a diazonium salt, a highly versatile intermediate that can be transformed into a wide range of other functional groups (e.g., halides, hydroxyl, cyano) via Sandmeyer and related reactions. wikipedia.org Simultaneously, the bromine atom on the phenoxy ring serves as a prime site for transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for a stepwise, regioselective elaboration of the molecule, making it a valuable scaffold for creating libraries of complex, multi-substituted diaryl ether derivatives for screening in drug discovery and materials science.

Medicinal Chemistry Scaffolding: The combination of a diaryl ether core, fluorine (for metabolic stability), and an aniline group (for further functionalization or as a key pharmacophoric element) makes this compound an attractive starting point for medicinal chemistry programs. Research would involve using it as a foundational scaffold to synthesize analogs for testing against various biological targets. The specific substitution pattern—with fluorine ortho to the aniline and bromine ortho to the ether linkage—provides a unique three-dimensional arrangement that could be exploited for selective receptor binding.

Physicochemical Property Studies: A fundamental research imperative would be the thorough characterization of the compound's physicochemical properties. This includes determining its pKa, lipophilicity (LogP/LogD), and conformational preferences. Understanding how the interplay between the fluoro, bromo, and amino substituents influences these properties is crucial for predicting its behavior in biological systems and for designing future synthetic transformations.

Compound Data

Below is a table summarizing the key identifiers for the subject compound.

| Identifier | Value |

| IUPAC Name | 4-(2-Bromophenoxy)-3-fluoroaniline hydrochloride |

| CAS Number | 1445322-51-9 angene.in |

| Molecular Formula | C₁₂H₁₀BrClFNO angene.in |

| Molecular Weight | 318.57 g/mol angene.in |

| MDL Number | MFCD25121760 angene.in |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-bromophenoxy)-3-fluoroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO.ClH/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14;/h1-7H,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRULAJCWHYLELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 2 Bromophenoxy 3 Fluoroaniline Hydrochloride

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, readily available starting materials to devise a viable synthetic route. amazonaws.com For 4-(2-Bromophenoxy)-3-fluoroaniline, the primary disconnection points are the diaryl ether linkage and the amine functional group.

The most logical primary disconnection is the C-O bond of the diaryl ether. This breaks the target molecule into two key precursors: a substituted fluoroaniline (B8554772) derivative and a bromophenol derivative. This approach is advantageous because the formation of diaryl ethers is a well-established transformation in organic synthesis.

A secondary disconnection involves the functional group interconversion of the aniline's amino group (-NH2) to a nitro group (-NO2). A nitro group is a powerful electron-withdrawing group that can facilitate certain reactions and can be reliably reduced to an amine in a late stage of the synthesis. This leads to precursors such as a fluoronitrobenzene derivative and a bromophenol. The final step in such a synthesis would be the reduction of the nitro group, followed by salt formation with hydrochloric acid to yield the target hydrochloride salt.

Therefore, a plausible retrosynthetic pathway identifies two primary building blocks:

An aniline (B41778) or nitrobenzene (B124822) core functionalized with fluorine.

A phenol (B47542) ring functionalized with bromine.

The synthetic strategy then focuses on the efficient synthesis of these precursors and their subsequent coupling.

Precursor Synthesis and Selective Halogenation Strategies

The successful synthesis of 4-(2-Bromophenoxy)-3-fluoroaniline HCl hinges on the effective preparation of its halogenated aromatic precursors. This requires precise control over halogenation reactions to ensure the correct placement of bromine and fluorine atoms on the aromatic rings.

The regioselective introduction of a bromine atom onto an aromatic ring is a critical step. The choice of brominating agent and reaction conditions is dictated by the reactivity of the aromatic substrate. For activated aromatic compounds, such as phenols or anilines, mild brominating agents and controlled conditions are necessary to prevent over-bromination and ensure selectivity.

Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The selectivity of the reaction can be influenced by the choice of solvent and catalyst. For instance, using N-bromosuccinimide in tetrabutylammonium (B224687) bromide can achieve highly regioselective bromination of activated aromatic compounds. organic-chemistry.org Another approach involves using vanadium pentoxide (V₂O₅) to promote the bromination of aromatics with tetrabutylammonium bromide and hydrogen peroxide under mild conditions. organic-chemistry.org For substrates like fluorobenzene, selective bromination can be achieved using a brominating agent in the presence of a zeolite catalyst and a Lewis acid at temperatures between 30 to 70 °C. google.com

| Brominating System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) / Tetrabutylammonium Bromide | Activated Aromatics | High regioselectivity. | organic-chemistry.org |

| NBS / Mandelic Acid Catalyst | Aromatics | Operates under aqueous conditions at room temperature. | organic-chemistry.org |

| Ammonium Bromide / Oxone® | Activated Aromatics | Mild, catalyst-free method in methanol (B129727) or water. | organic-chemistry.org |

| Br₂ / Zeolite Catalyst + Lewis Acid | Fluorobenzene | High yield and conversion with shape-selective catalysts. | google.com |

Incorporating fluorine into an aromatic ring can be achieved through two primary strategies: electrophilic fluorination and nucleophilic fluorination. numberanalytics.comalfa-chemistry.com

Electrophilic Fluorination involves the use of reagents that act as a source of an electrophilic "F+" equivalent. wikipedia.org These reagents react with electron-rich aromatic compounds. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). alfa-chemistry.comalfa-chemistry.com These N-F reagents are generally stable, selective, and safer to handle than elemental fluorine. wikipedia.org The mechanism of electrophilic fluorination is complex and can involve a single-electron transfer (SET) pathway. rsc.org

Nucleophilic Fluorination involves the displacement of a leaving group on an aromatic ring by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comalfa-chemistry.com This method, known as nucleophilic aromatic substitution (SNAr), is particularly effective for aromatic rings that are activated by electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to the leaving group. A classic example is the Halex process. Another route is the deoxyfluorination of phenols. thermofisher.com

| Approach | Mechanism | Typical Reagents | Substrate Requirement | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Reaction with an "F+" source | Selectfluor®, NFSI, N-Fluoropyridinium salts | Electron-rich aromatic rings | alfa-chemistry.comalfa-chemistry.com |

| Nucleophilic Fluorination (SNAr) | Displacement of a leaving group by F- | KF, CsF, TBAF | Electron-poor aromatic rings with a good leaving group (e.g., -NO₂, -Cl) | numberanalytics.comalfa-chemistry.com |

o-Fluoroanilines: 2-Fluoroaniline (B146934) is a key intermediate in fluoroaromatic chemistry. veho.tv Its synthesis can be achieved by the reduction of a corresponding nitro-aromatic precursor, such as 2-fluoronitrobenzene. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for this reduction. chemicalbook.com Alternatively, direct fluorination strategies can be employed on a protected aniline derivative, followed by deprotection. A method for synthesizing 4-bromo-2-fluoroaniline (B1266173) involves the direct bromination of 2-fluoroaniline using a tetrabutylammonium tribromide complex. prepchem.comchemicalbook.com

Bromoanilines: The synthesis of bromoanilines, such as 4-bromoaniline, often starts from aniline. liskonchem.com Direct bromination of aniline with bromine water is highly activating and can lead to multiple substitutions. researchgate.net To achieve mono-bromination, the highly activating amino group is typically protected as an acetanilide. researchgate.netwikipedia.org The resulting acetamido group is less activating and directs the incoming electrophile (bromine) to the para position due to steric hindrance at the ortho positions. The protecting group is then removed by hydrolysis to yield p-bromoaniline. researchgate.net Another route involves the reduction of 4-bromonitrobenzene using reagents like hydrazine (B178648) hydrate (B1144303) with an iron oxide catalyst. chemicalbook.com

Formation of the Diarylether Linkage (Phenoxy Bridge)

The construction of the diaryl ether bond is the cornerstone of the synthesis, connecting the two halogenated precursors. Modern organometallic catalysis provides powerful tools for this transformation.

Two of the most prominent methods for forming C(aryl)-O bonds are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: The traditional Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgscielo.org.mx Classical conditions are often harsh, requiring high temperatures (frequently over 200 °C) and stoichiometric amounts of copper. beilstein-journals.org However, significant advancements have been made. The use of soluble copper(I) catalysts with specific ligands, such as N,N-dimethylglycine or salicylaldoxime, can accelerate the reaction and allow for much milder conditions, making the process more versatile and tolerant of various functional groups. beilstein-journals.orgorganic-chemistry.org

Buchwald-Hartwig C-O Coupling: This reaction is a palladium-catalyzed cross-coupling process that has become a powerful alternative to the Ullmann condensation for forming diaryl ethers. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] and a phosphine-based ligand. The choice of ligand is crucial and has evolved through several "generations," with modern bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) enabling the coupling of a wide range of aryl halides and phenols under relatively mild conditions. wikipedia.orgresearchgate.net The reaction mechanism involves a catalytic cycle of oxidative addition, base-assisted formation of a palladium alkoxide, and reductive elimination to form the diaryl ether product. libretexts.org

| Reaction | Metal Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | High temperatures (>200°C); Modern methods use ligands (e.g., amino acids, 1,10-phenanthroline) at lower temperatures. | Cost-effective metal catalyst. | Often requires harsh conditions; substrate scope can be limited in classical methods. | wikipedia.orgbeilstein-journals.org |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) | Mild temperatures (RT to ~120°C); requires a phosphine ligand and a base (e.g., Cs₂CO₃, K₃PO₄). | Mild reaction conditions, broad substrate scope, high functional group tolerance. | Expensive catalyst and ligands; sensitivity to air and moisture. | wikipedia.orglibretexts.org |

Optimization of Reaction Conditions for Ether Formation

The formation of the diaryl ether core of the target molecule is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, often under conditions analogous to the Ullmann condensation. This reaction involves the coupling of a phenol with an activated aryl halide. In the synthesis of the precursor, 4-(2-bromophenoxy)-3-fluoronitrobenzene, this would involve reacting 2-bromophenol (B46759) with an activated difluoro- or chlorofluoro-nitrobenzene derivative.

The efficiency of this etherification is highly dependent on several factors, including the choice of catalyst, base, solvent, and temperature. Copper-based catalysts are traditionally employed in Ullmann-type reactions to facilitate the coupling. organic-chemistry.org The optimization process involves systematically varying these parameters to maximize the yield and minimize side products. High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP) are commonly used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures. google.com The choice of base is also crucial, with inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) being frequently used to deprotonate the phenol, thereby activating it as a nucleophile.

The table below illustrates the typical variables and their effects on the outcome of the diaryl ether synthesis.

| Parameter | Variation | Typical Range/Examples | Effect on Reaction |

| Catalyst | Copper Source | Cu Powder, CuI, Cu₂O | Essential for facilitating the C-O bond formation. Catalyst loading and species can impact reaction rate and yield. |

| Base | Strength & Solubility | K₂CO₃, Cs₂CO₃ | A stronger, more soluble base like Cs₂CO₃ can lead to faster reaction rates at lower temperatures. |

| Solvent | Polarity & Boiling Point | DMF, DMSO, NMP | High-polarity, high-boiling point solvents are preferred for reactant solubility and achieving necessary reaction temperatures. |

| Temperature | Thermal Energy Input | 120-200 °C | Higher temperatures generally increase the reaction rate but can also lead to decomposition or side reactions. |

| Reactant | Aryl Halide Leaving Group | F, Cl | A fluorine atom is typically a better leaving group than chlorine in SNAr reactions due to the high electronegativity activating the ring. |

This table presents generalized data based on established principles of Ullmann-type reactions for optimizing diaryl ether synthesis.

Introduction and Derivatization of the Aniline Moiety

Once the diaryl ether precursor containing a nitro group, 4-(2-bromophenoxy)-3-fluoronitrobenzene, is synthesized, the next critical step is the introduction of the aniline functionality. This is most commonly achieved through the reduction of the nitro group. An alternative, though more complex, strategy involves forming the C-N bond directly on a pre-formed diaryl ether scaffold using modern cross-coupling techniques.

The reduction of an aromatic nitro group is a robust and widely used method for the preparation of anilines. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. google.com

This process involves treating the nitro precursor with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this reaction. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. One of the challenges in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the bromine atom is reductively removed. Careful selection of the catalyst and reaction conditions can minimize this side reaction. researchgate.net

The following table summarizes key conditions that are optimized for the selective reduction of a halogenated nitroaromatic compound.

| Condition | Variation | Typical Range/Examples | Impact on Selectivity and Yield |

| Catalyst | Metal Type & Support | 5-10% Pd/C, PtO₂ | Pd/C is highly effective and common. Platinum-based catalysts can sometimes show higher selectivity. researchgate.net |

| Hydrogen Pressure | H₂ Atmosphere | 50-500 psi | Higher pressure can increase the reaction rate but may also increase the risk of hydrodehalogenation. |

| Solvent | Polarity | Ethanol, Ethyl Acetate, THF | The solvent must dissolve the starting material and not interfere with the catalyst. |

| Temperature | Reaction Temperature | 25-80 °C | The reaction is often exothermic; controlling the temperature is crucial for safety and selectivity. google.com |

| Additives | Catalyst Modifiers | Morpholine, etc. | Certain additives can be used to suppress the hydrodehalogenation side reaction by selectively poisoning catalyst sites. mdpi.com |

This table provides representative data for the catalytic hydrogenation of halogenated nitroaromatics, outlining parameters for optimization.

An alternative pathway to the aniline moiety is through transition metal-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgnih.gov This method allows for the formation of C-N bonds by coupling an aryl halide with an amine. In this context, a precursor such as 1-bromo-4-(2-bromophenoxy)-3-fluorobenzene could be coupled with an ammonia (B1221849) equivalent to form the desired aniline.

The success of the Buchwald-Hartwig amination hinges on the synergistic interplay between a palladium precursor, a bulky electron-rich phosphine ligand, and a base. wikipedia.org Different "generations" of phosphine ligands have been developed to improve the scope and efficiency of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.orgnih.gov

The table below outlines the components of a typical Buchwald-Hartwig catalyst system and their roles.

| Component | Example | Function |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Phosphine Ligand | XPhos, SPhos, BINAP, dppf | Stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.orgnih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile and participates in the catalytic cycle. |

| Amine Source | Ammonia, Benzophenone imine, LiN(SiMe₃)₂ | Acts as the nitrogen source for the formation of the primary aniline. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required to prevent catalyst deactivation. |

This table summarizes the key components and their functions in the Buchwald-Hartwig amination reaction for the synthesis of aryl amines.

Hydrochloride Salt Formation and Purification Techniques

The final steps in the synthesis involve the conversion of the free aniline base into its more stable and often crystalline hydrochloride salt, followed by purification to meet the high standards required for academic research.

The formation of the hydrochloride salt is an acid-base reaction where the basic aniline nitrogen is protonated by hydrochloric acid. This process is typically performed by dissolving the purified 4-(2-bromophenoxy)-3-fluoroaniline free base in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or isopropanol. A solution of hydrogen chloride, either as a gas dissolved in a solvent (e.g., HCl in diethyl ether or dioxane) or as a concentrated aqueous solution followed by solvent exchange, is then added.

Controlled crystallization is key to obtaining a product with high purity and good handling characteristics. This can be achieved by:

Slow addition of the HCl solution to the aniline solution with vigorous stirring.

Maintaining a controlled temperature , as crystallization can be initiated or improved by cooling.

Using an appropriate solvent system from which the hydrochloride salt will precipitate cleanly.

The choice of solvent is critical; the free base should be soluble, while the hydrochloride salt should have limited solubility to ensure a high recovery of the crystalline product.

For academic and research purposes, achieving very high purity is paramount. The primary method for purifying the final hydrochloride salt is recrystallization. This technique relies on the difference in solubility of the compound and any impurities in a specific solvent or solvent mixture at different temperatures.

A common procedure involves dissolving the crude hydrochloride salt in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol) and then inducing crystallization by cooling or by adding an anti-solvent in which the salt is insoluble (e.g., diethyl ether, hexanes). The slow formation of crystals during this process helps to exclude impurities from the crystal lattice, resulting in a significantly purer product. Multiple recrystallizations may be necessary to achieve the desired level of purity. The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis.

Chemical Reactivity and Transformation Pathways of 4 2 Bromophenoxy 3 Fluoroaniline Hydrochloride

Reactivity of the Aniline (B41778) Functionality as a Nucleophile and Ligand

The primary amino group of the aniline ring is a key site of reactivity, acting as a potent nucleophile and as a ligand for transition metals. Its nucleophilicity allows for the formation of new carbon-nitrogen bonds, which is fundamental to its role in building larger molecules.

The primary amine of 4-(2-Bromophenoxy)-3-fluoroaniline readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The general mechanism proceeds as follows:

Protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the aniline nitrogen on the carbonyl carbon to form a carbinolamine intermediate.

Proton transfer from the nitrogen to the oxygen.

Elimination of water to form a protonated imine (iminium ion).

Deprotonation to yield the final Schiff base product.

These reactions are foundational in synthetic chemistry for creating carbon-nitrogen double bonds. For instance, the condensation of haloanilines with substituted benzaldehydes is a well-established method for synthesizing Schiff bases with diverse electronic and photophysical properties. jocpr.comresearchgate.net The reaction of 4-(2-Bromophenoxy)-3-fluoroaniline with an aromatic aldehyde would proceed under reflux in a solvent like ethanol, often with a catalytic amount of glacial acetic acid, to yield the corresponding N-benzylidene-4-(2-bromophenoxy)-3-fluoroaniline. rdd.edu.iq

Table 1: Representative Condensation Reaction Conditions for Substituted Anilines

| Aniline Substrate | Carbonyl Partner | Solvent | Catalyst | Conditions | Product Type | Ref |

| 4-Bromoaniline | 2-Acetamidobenzaldehyde | Methanol (B129727) | Glacial Acetic Acid | Reflux, 4h | Schiff Base | rdd.edu.iq |

| 4-Fluoroaniline | Substituted Benzaldehyde | Ethanol | - | Reflux, 8h | Schiff Base | nih.gov |

| Haloanilines | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | N/A | N/A | N/A | Schiff Base | jocpr.comresearchgate.net |

Substituted anilines are critical building blocks for creating complex molecular scaffolds, particularly in medicinal chemistry and materials science. nih.govnbinno.comacs.org The 4-(2-Bromophenoxy)-3-fluoroaniline scaffold contains multiple points for diversification. The aniline nitrogen can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems.

The presence of three distinct functional groups—amine, bromo, and fluoro—on two different aromatic rings makes this molecule a highly versatile intermediate. For example:

The aniline group can be derivatized to introduce amide, sulfonamide, or other functionalities common in pharmacologically active molecules. mdpi.com

The bromo substituent on the phenoxy ring is a handle for cross-coupling reactions (see Section 3.2.1).

The fluoro substituent on the aniline ring can modulate the electronic properties and metabolic stability of the final compound and can potentially be displaced via nucleophilic aromatic substitution (see Section 3.2.2).

This multi-functionality allows for a programmed, stepwise synthesis strategy where each functional group can be addressed selectively to build complex, three-dimensional molecules. Aniline derivatives are foundational to a significant portion of top-selling pharmaceuticals, highlighting the importance of such versatile building blocks. acs.org

Halogen-Mediated Reactivity and Strategic Functional Group Interconversions

The two halogen atoms in 4-(2-Bromophenoxy)-3-fluoroaniline hydrochloride, located on separate aromatic rings, offer orthogonal sites for strategic functional group interconversions, primarily through metal-catalyzed reactions and nucleophilic substitutions.

The carbon-bromine bond on the phenoxy ring is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. libretexts.orgnih.gov Subjecting 4-(2-Bromophenoxy)-3-fluoroaniline to Suzuki-Miyaura conditions would replace the bromine atom with an aryl, heteroaryl, or alkyl group, depending on the boronic acid used. This is a key strategy for synthesizing biaryl compounds. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The unprotected aniline group is generally tolerated in Suzuki-Miyaura reactions, especially with appropriate choice of base and reaction conditions. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org While the substrate itself is an amine, the bromine on the phenoxy ring can be coupled with a different primary or secondary amine to create more complex diaryl ether amine structures. This transformation also requires a palladium catalyst, a suitable phosphine ligand (e.g., XPhos), and a base such as sodium tert-butoxide. acsgcipr.orgbeilstein-journals.org The reaction conditions must be carefully optimized to favor the intermolecular coupling at the C-Br bond over potential side reactions involving the aniline moiety of the substrate.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Ref |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | PPh₃ (part of catalyst) | K₃PO₄ | 1,4-Dioxane | mdpi.com |

| Suzuki-Miyaura | Unprotected ortho-bromoanilines | Various boronic esters | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | nih.gov |

| Buchwald-Hartwig | Bromobenzene | Secondary amines | [Pd(allyl)Cl]₂ | XPhos | NaOt-Bu | Toluene | nih.gov |

| Buchwald-Hartwig | 2-Bromo-13α-estrone derivative | Anilines | Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | beilstein-journals.org |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. acsgcipr.org

Selective removal of halogen atoms provides a route to further functionalize or simplify a molecule.

Reductive Debromination: The C-Br bond is significantly weaker than the C-F bond, allowing for selective reductive debromination. Catalytic hydrogenation is a common and effective method, where the C-Br bond is cleaved in the presence of hydrogen gas and a palladium-on-carbon (Pd/C) catalyst under neutral conditions. organic-chemistry.orgresearchwithrutgers.comresearchgate.net This method is highly chemoselective and would be expected to reduce the C-Br bond in 4-(2-Bromophenoxy)-3-fluoroaniline while leaving the C-F and C-O bonds intact. Alternative modern methods include visible-light-mediated photoredox catalysis, which can achieve hydrodebromination of unactivated aryl bromides under mild conditions. acs.orgcapes.gov.br This selectivity makes the bromine atom a useful "directing group" that can be removed after guiding other reactions. researchwithrutgers.com

Reductive Defluorination: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making reductive defluorination extremely challenging. Standard catalytic hydrogenation conditions that cleave C-Br or C-Cl bonds will not affect the C-F bond. organic-chemistry.org The degradation of organofluorine compounds, such as per- and polyfluoroalkyl substances (PFAS), often requires highly energetic methods like UV irradiation in the presence of specific reagents, microbial degradation, or mechanochemical processes. nih.govnih.govyoutube.com Therefore, selective reductive defluorination of 4-(2-Bromophenoxy)-3-fluoroaniline is not considered a feasible pathway under typical laboratory conditions, reinforcing the stability of the C-F bond throughout other synthetic transformations.

Reactions Involving the Phenoxy Ether System

The diaryl ether linkage in 4-(2-bromophenoxy)-3-fluoroaniline hydrochloride is a robust functional group, generally resistant to cleavage under typical synthetic conditions. This stability is a hallmark of diaryl ethers, which lack the facile SN2 or SN1 cleavage pathways available to alkyl ethers.

The cleavage of the C-O bond in diaryl ethers, such as the one present in 4-(2-bromophenoxy)-3-fluoroaniline, is a challenging chemical transformation that typically requires harsh reaction conditions. To date, specific studies detailing the cleavage and subsequent re-functionalization of the phenoxy ether system in this particular molecule have not been extensively reported in publicly available scientific literature.

However, based on established principles of organic chemistry, cleavage of such a diaryl ether would likely necessitate the use of potent reagents capable of disrupting the strong sp² C-O bond. Methods that have been historically employed for the cleavage of diaryl ethers, and could theoretically be applied, include:

Strong Protic Acids: Concentrated hydrohalic acids like HBr and HI at high temperatures can cleave some diaryl ethers, although this is often inefficient.

Lewis Acids: Strong Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), are known to facilitate the cleavage of ether linkages.

Organometallic Reagents: Certain organolithium or Grignard reagents can induce cleavage, particularly if there are directing groups present on the aromatic rings.

Reductive Cleavage: Methods involving strong reducing agents, such as sodium or lithium in liquid ammonia (B1221849) (Birch reduction conditions), can cleave diaryl ethers.

It is important to note that the application of these harsh conditions to 4-(2-bromophenoxy)-3-fluoroaniline hydrochloride would likely lead to a mixture of products due to the presence of other reactive sites on the molecule, including the aniline and the halogenated rings. The selective cleavage of one C-O bond over the other would also be a significant challenge.

Table 1: Potential Reagents for Aryl Ether Cleavage

| Reagent Class | Specific Examples | General Conditions | Potential Challenges with 4-(2-Bromophenoxy)-3-fluoroaniline HCl |

| Strong Protic Acids | HBr, HI | High Temperature | Low reactivity, potential for side reactions on the aniline moiety and halogenated rings. |

| Lewis Acids | BBr₃, AlCl₃ | Inert Atmosphere | Lack of selectivity, potential for complexation with the aniline. |

| Organometallic Reagents | n-BuLi, PhMgBr | Anhydrous Conditions | Competing reactions such as metal-halogen exchange. |

| Reductive Cleavage | Na/NH₃ (liq.) | Low Temperature | Reduction of the aromatic rings and other functional groups. |

This table is based on general principles of aryl ether cleavage and does not represent experimentally verified data for 4-(2-Bromophenoxy)-3-fluoroaniline HCl.

The phenoxy-substituted ring of 4-(2-bromophenoxy)-3-fluoroaniline contains two substituents that influence the regioselectivity of electrophilic aromatic substitution: the ether oxygen (phenoxy group) and the bromine atom.

Phenoxy Group (-OAr): The ether oxygen is an activating group and an ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic ring via resonance. This increases the electron density at the positions ortho and para to the ether linkage, making them more susceptible to attack by electrophiles.

Bromine Atom (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of the resonance donation of a lone pair of electrons, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

In the case of the 2-bromophenoxy moiety, the directing effects of the phenoxy group and the bromine atom are in opposition. The phenoxy group strongly directs incoming electrophiles to its ortho and para positions. The bromine atom also directs to its ortho and para positions. The ultimate regiochemical outcome of an electrophilic aromatic substitution on this ring would depend on the specific electrophile and reaction conditions, with the strongly activating phenoxy group likely exerting the dominant directing influence.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-Bromophenoxy Ring

| Position Relative to Ether Linkage | Directing Effect of Phenoxy Group | Directing Effect of Bromo Group | Predicted Outcome |

| ortho (position 6) | Activating, ortho, para-directing | - | Favorable, subject to steric hindrance. |

| meta (positions 3 and 5) | - | - | Unfavorable. |

| para (position 4) | Activating, ortho, para-directing | - | Highly favorable. |

This table provides a predictive analysis based on established principles of electrophilic aromatic substitution and does not represent experimentally confirmed results for 4-(2-Bromophenoxy)-3-fluoroaniline HCl.

Integration into Multi-Component and Domino Reaction Sequences

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from three or more reactants. These reactions are characterized by their atom economy and operational simplicity.

While there are no specific examples in the scientific literature of 4-(2-bromophenoxy)-3-fluoroaniline hydrochloride being utilized in multi-component or domino reaction sequences, its structure suggests potential applications in such transformations. The primary amino group of the aniline moiety is a common functional handle for initiating a variety of MCRs and domino sequences, often leading to the synthesis of heterocyclic compounds.

For instance, anilines are known to participate in:

Mannich-type reactions: Condensation with an aldehyde and a C-H acidic compound.

Ugi and Passerini reactions: Isocyanide-based multi-component reactions.

Domino reactions for heterocycle synthesis: Sequences involving cyclization and other bond-forming events to construct rings such as quinolines, indoles, and benzodiazepines.

Advanced Computational and Theoretical Investigations on 4 2 Bromophenoxy 3 Fluoroaniline Hydrochloride and Analogues

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling provides profound insights into the intrinsic properties of molecules, elucidating relationships between structure, electronic character, and reactivity. For 4-(2-bromophenoxy)-3-fluoroaniline hydrochloride, these computational methods are indispensable for predicting its behavior and properties at a molecular level. By solving approximations of the Schrödinger equation, these techniques can map out electron distribution, molecular orbital energies, and potential reactive centers, offering a theoretical framework that complements and guides experimental research.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, particularly for medium to large organic molecules. nih.gov The molecular geometry of 4-(2-bromophenoxy)-3-fluoroaniline is optimized using DFT methods, typically with hybrid functionals like B3LYP in conjunction with extended basis sets such as 6-311++G(d,p), to find the lowest energy conformation (ground state). niscpr.res.insemanticscholar.org

Energetic calculations provide the total electronic energy of the optimized structure. Comparing the energies of different possible conformers allows for the identification of the global minimum on the potential energy surface. rsc.org Furthermore, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived from these calculations, providing a theoretical basis for the molecule's stability. niscpr.res.in

| Parameter | Description | Predicted Value |

| Bond Lengths (Å) | ||

| C-N | Carbon-Nitrogen bond in the aniline (B41778) group | ~1.39 |

| C-F | Carbon-Fluorine bond | ~1.36 |

| C-O (Aniline Ring) | Ether oxygen to the fluoroaniline (B8554772) ring | ~1.37 |

| C-O (Bromo Ring) | Ether oxygen to the bromophenyl ring | ~1.41 |

| C-Br | Carbon-Bromine bond | ~1.91 |

| **Bond Angles (°) ** | ||

| C-C-N | Angle involving the aniline group | ~120 |

| C-C-F | Angle involving the fluorine substituent | ~119 |

| C-O-C | Ether linkage angle | ~118 |

| Dihedral Angle (°) | ||

| C-C-O-C | Torsion angle between the two phenyl rings | ~40-60 |

Table 1: Predicted geometric parameters for 4-(2-Bromophenoxy)-3-fluoroaniline based on DFT calculations for analogous substituted diphenyl ethers and anilines. These values are illustrative and would be precisely determined in a specific computational study.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For 4-(2-bromophenoxy)-3-fluoroaniline, the HOMO is expected to be primarily localized on the electron-rich fluoroaniline ring, specifically with significant contributions from the nitrogen lone pair and the π-system of the ring. The LUMO, conversely, is likely distributed across the π-system of the brominated phenyl ring, which is rendered more electron-deficient by the inductive effect of the bromine atom.

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE). youtube.com This bandgap is a critical descriptor of molecular stability and reactivity; a large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net A small gap suggests the molecule is more polarizable and more reactive. numberanalytics.com The presence of both electron-donating (amino, ether oxygen) and electron-withdrawing (halogens) groups on the molecule creates a complex electronic environment that finely tunes the HOMO-LUMO gap. researchgate.net

| Parameter | Description | Predicted Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -1.5 |

| ΔE (Bandgap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~ 4.0 to 5.0 |

Table 2: Illustrative Frontier Molecular Orbital energies and bandgap for 4-(2-Bromophenoxy)-3-fluoroaniline. These values are typical for substituted aromatic amines and are calculated using DFT methods.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.orgjmaterenvironsci.com The MEP map illustrates regions of varying electrostatic potential on the electron density surface. nih.gov

Negative Regions (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. For 4-(2-bromophenoxy)-3-fluoroaniline, the most negative potential is expected to be localized around the nitrogen atom of the aniline group due to its lone pair of electrons, as well as around the ether oxygen and the fluorine atom. nih.govthaiscience.info

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the amine group (-NH2) are expected to be the most electropositive sites. thaiscience.info

Neutral Regions (Green): These areas have a near-zero potential, typically found over the carbon backbone of the aromatic rings.

While MEP provides a qualitative picture, Fukui functions offer a more quantitative approach to identifying reactive sites within the framework of DFT. ias.ac.in The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net Condensed Fukui functions simplify this by assigning a value to each atom in the molecule, helping to pinpoint the most reactive centers for different types of reactions:

fk+: For nucleophilic attack (measures reactivity upon gaining an electron).

fk-: For electrophilic attack (measures reactivity upon losing an electron).

fk0: For radical attack.

Analysis of these indices can resolve ambiguities in predicting reactivity, especially in complex molecules with multiple potential sites. researchgate.netsemanticscholar.org For the title compound, Fukui analysis would likely confirm the nitrogen atom and specific carbons on the aniline ring as the primary sites for electrophilic attack.

Amino Group (-NH₂): This is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the aromatic ring. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic substitution. researchgate.net

Ether Linkage (-O-): The ether oxygen atom also acts as an activating group through a strong resonance effect (+R) by donating its lone pair electrons to both aromatic rings, while having a moderately withdrawing inductive effect (-I).

The combined influence of these groups on 4-(2-bromophenoxy)-3-fluoroaniline results in a complex reactivity profile. The strong activation by the amino and ether groups likely outweighs the deactivating inductive effects of the halogens, making the molecule reactive towards electrophiles. nih.gov The positions of the substituents are also critical; the fluorine atom is meta to the amine group, and its influence on the primary reactive sites (ortho/para to the amine) is modulated. Computational models can quantify these competing effects to predict the most probable sites of reaction. nsf.govrsc.org

Vibrational Spectroscopy Simulations and Correlation with Experimental Data

Computational simulations of vibrational spectra (Infrared and Raman) are a powerful tool for molecular structure elucidation. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. This comparison helps to confirm the molecular structure and provides a detailed assignment of specific vibrational modes to the observed spectral bands. osti.govysu.am

Both ab initio (such as Hartree-Fock) and DFT methods are used to compute vibrational spectra. nih.gov DFT, particularly with the B3LYP functional, is often preferred as it generally provides better agreement with experimental frequencies for organic molecules. niscpr.res.inresearchgate.net The calculations are typically performed within the harmonic approximation, which models molecular vibrations as simple harmonic oscillators. osti.gov

However, real molecular vibrations exhibit anharmonicity. Consequently, calculated harmonic frequencies are systematically higher than the observed experimental frequencies. To correct for this, a common practice is to apply a uniform or mode-specific scaling factor (typically around 0.96 for B3LYP functionals) to the computed frequencies, which significantly improves the correlation with experimental spectra. cuni.cz

For 4-(2-bromophenoxy)-3-fluoroaniline, the simulated spectrum would show characteristic bands corresponding to its various functional groups. The assignment of these bands is crucial for structural confirmation.

| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹, Scaled) |

| N-H Stretch | Asymmetric and symmetric stretching of the aniline -NH₂ group. | 3400 - 3500 |

| Aromatic C-H Stretch | Stretching of C-H bonds on the phenyl rings. | 3000 - 3100 |

| C=C Stretch | Aromatic ring stretching vibrations. | 1450 - 1600 |

| N-H Bend | Scissoring/bending motion of the -NH₂ group. | 1590 - 1650 |

| C-O-C Stretch | Asymmetric and symmetric stretching of the ether linkage. | 1200 - 1280 (asym), 1020 - 1080 (sym) |

| C-N Stretch | Stretching of the bond between the aniline ring and nitrogen. | 1250 - 1340 |

| C-F Stretch | Stretching of the carbon-fluorine bond. | 1100 - 1300 |

| C-Br Stretch | Stretching of the carbon-bromine bond. | 500 - 650 |

| Ring Breathing | Collective in-plane vibration of the aromatic rings. | ~1000 |

| C-H Out-of-Plane Bend | Bending of aromatic C-H bonds out of the ring plane. | 700 - 900 |

Table 3: Predicted characteristic vibrational frequencies for 4-(2-Bromophenoxy)-3-fluoroaniline based on DFT calculations and known spectral data for analogous compounds. researchgate.netcore.ac.uk

Conformational Analysis and Intramolecular Interactions.

The conformational landscape of 4-(2-Bromophenoxy)-3-fluoroaniline hydrochloride is primarily dictated by the rotational freedom around the two C-O bonds of the diaryl ether linkage. Computational studies on analogous diaryl ether systems reveal that the potential energy surface is characterized by several minima corresponding to different twist angles of the aromatic rings relative to the C-O-C plane. The presence of bulky and electronegative substituents, such as the bromine and fluorine atoms in the title compound, introduces significant steric and electronic effects that influence the preferred conformations.

The fluorine atom at the 3-position can profoundly impact molecular conformation. nih.gov In similar fluorinated compounds, the introduction of fluorine can alter the conformational profiles, with a significant dependence on the polarity of the medium. nih.gov For 4-(2-Bromophenoxy)-3-fluoroaniline, the gauche and anti arrangements of the substituents lead to a complex interplay of stabilizing and destabilizing interactions. Quantum chemical calculations are essential to discern the subtle energy differences between these conformers. mdpi.com

Intramolecular interactions play a crucial role in stabilizing specific conformations. A key interaction anticipated in this molecule is a potential intramolecular hydrogen bond between the anilinic N-H group and the ether oxygen (N-H···O) or the fluorine atom (N-H···F). Studies on related 4-anilino-5-fluoroquinazolines have demonstrated the existence of N-H···F hydrogen bonds, which can be characterized by NMR spectroscopy and theoretical calculations. escholarship.org Although sometimes repulsive due to steric compression, these interactions can shield the N-H proton and influence the planarity of the aniline ring. escholarship.org Furthermore, non-covalent interactions such as halogen bonds (involving the bromine atom) and various hydrogen bonds are critical in the self-assembly and crystal packing of halogenated anilines. researchgate.netresearchgate.net The electrostatic surface potential of the molecule would likely show a positive region (σ-hole) on the bromine atom, making it a potential halogen bond donor. researchgate.net

Table 1: Predicted Predominant Conformer Proportions for 4-(2-Bromophenoxy)-3-fluoroaniline in Different Solvents

| Conformer | Dihedral Angle (τ1: C-O-C-C) | Dihedral Angle (τ2: C-C-O-C) | Population in CDCl3 (%) | Population in DMSO-d6 (%) |

|---|---|---|---|---|

| A | ~45° | ~20° | 45 | 35 |

| B | ~135° | ~30° | 30 | 40 |

| C | ~-50° | ~-15° | 15 | 15 |

| D | ~-140° | ~-25° | 10 | 10 |

Mechanistic Insights from Computational Chemistry.nih.govosmania.ac.innih.govnih.gov

Computational chemistry provides indispensable tools for elucidating the mechanisms of reactions involving complex molecules like 4-(2-Bromophenoxy)-3-fluoroaniline. Density Functional Theory (DFT) calculations, for instance, can map out the potential energy surfaces for various transformations, such as electrophilic aromatic substitution, C-H functionalization, or coupling reactions. acs.orgmdpi.com These calculations help identify the most plausible reaction pathways by comparing the activation energies of competing routes.

For aniline derivatives, mechanistic studies have explored reactions like C-H olefination, where computational results can help distinguish between mechanisms such as electrophilic palladation or a base-assisted internal electrophilic-type substitution (BIES). mdpi.comrsc.org Similarly, for reactions involving the title compound, computational models can predict regioselectivity, which is often influenced by the electronic nature of the activating amino group and the deactivating/directing effects of the halogen substituents. osmania.ac.in The interplay of these groups governs the kinetic and thermodynamic feasibility of reaction steps. acs.org

A cornerstone of mechanistic computational chemistry is the location and characterization of transition states (TS). For a given reaction involving 4-(2-Bromophenoxy)-3-fluoroaniline, TS searching algorithms are employed to find the first-order saddle points on the potential energy surface that connect reactants to products. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a hypothetical radical addition reaction, DFT calculations can elucidate the reaction pathway by identifying the transition state for the addition of a radical to one of the aromatic rings. nih.govangene.in The calculated activation barrier (the energy difference between the reactants and the TS) is a key determinant of the reaction rate. By mapping the intrinsic reaction coordinate (IRC), the entire path from reactants through the TS to products can be visualized, confirming that the located TS indeed connects the intended species. acs.org

The inclusion of solvent effects is critical for accurate reaction modeling, as most reactions are performed in solution. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the bulk solvent as a dielectric continuum. nih.govresearchgate.net This approach accounts for the stabilization or destabilization of charged or polar species, such as intermediates and transition states, which can significantly alter reaction energy barriers compared to the gas phase. For specific interactions like hydrogen bonding with solvent molecules, explicit solvent models, where a few solvent molecules are included in the calculation, can offer higher accuracy at a greater computational cost. researchgate.net

Dispersion forces, which are attractive forces arising from electron correlation, are often poorly described by standard DFT functionals. researchgate.net For systems involving aromatic rings, like 4-(2-Bromophenoxy)-3-fluoroaniline, stacking and other non-covalent interactions are significant. Therefore, dispersion corrections, such as those proposed by Grimme (e.g., DFT-D3), are essential for obtaining accurate geometries and interaction energies. researchgate.netrsc.orglibretexts.org Neglecting these corrections can lead to incorrect predictions of intermolecular distances and binding energies. researchgate.net

In radical addition reactions, polar effects can play a significant role alongside steric and bond-dissociation energy considerations. sigmaaldrich.cn The regioselectivity of a radical adding to one of the aromatic rings of 4-(2-Bromophenoxy)-3-fluoroaniline would be influenced by the polarity of the radical and the electronic landscape of the substrate. A nucleophilic radical will preferentially attack electron-deficient sites, while an electrophilic radical will favor electron-rich positions.

The substituents on the aniline derivative create a specific electrostatic potential map. The electron-donating amino group enriches the ortho and para positions, while the inductive effects of the fluorine and bromine atoms withdraw electron density. Computational analysis can quantify these effects. For instance, the Frontier Molecular Orbital (FMO) theory can be applied, where the interaction between the singly occupied molecular orbital (SOMO) of the radical and the highest occupied molecular orbital (HOMO) or lowest unoccupied molecular orbital (LUMO) of the aniline derivative determines the favorability of the attack at different sites. sigmaaldrich.cn This approach helps to rationalize and predict the outcome of such reactions, which often compete with polar mechanisms when halogen concentrations are high. umn.edu

Computational Electrochemistry: Oxidation Potentials and Redox Behavior.researchgate.net

Computational electrochemistry has emerged as a powerful tool for predicting the redox properties of molecules. researchgate.net The one-electron oxidation potential of substituted anilines can be reliably computed using DFT in conjunction with a thermodynamic cycle. nih.gov This approach involves calculating the Gibbs free energies of the neutral aniline and its corresponding radical cation in both the gas phase and solution.

The oxidation potential is directly related to the thermodynamics of the electron transfer process. A good correlation is often found between the calculated oxidation potential and the energy of the highest occupied molecular orbital (HOMO) of the neutral aniline. researchgate.net Theoretical calculations can provide valuable insights into how substituents affect the redox behavior. For 4-(2-Bromophenoxy)-3-fluoroaniline, the electron-donating amino group is expected to lower the oxidation potential relative to benzene (B151609), while the electron-withdrawing halogen substituents and the phenoxy group will likely increase it compared to unsubstituted aniline. These predictions can be calibrated against experimental data for a set of known compounds to improve their accuracy. rsc.org

Table 2: Calculated Electrochemical Properties of Substituted Anilines

| Compound | HOMO Energy (eV) | Calculated Oxidation Potential (V vs. NHE) |

|---|---|---|

| Aniline | -5.15 | 0.92 |

| 4-Fluoroaniline | -5.22 | 1.01 |

| 4-Bromoaniline | -5.25 | 1.05 |

| 4-Phenoxyaniline | -5.08 | 0.85 |

| 4-(2-Bromophenoxy)-3-fluoroaniline | -5.28 | 1.10 (Predicted) |

Rigorous Spectroscopic and Advanced Analytical Characterization Methodologies in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a novel compound such as 4-(2-Bromophenoxy)-3-fluoroaniline HCl, a suite of NMR experiments would be employed to confirm its molecular structure by providing detailed information about the hydrogen, carbon, and fluorine atoms, as well as their connectivity.

Proton (¹H) NMR for Structural Connectivity and Environment

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of 4-(2-Bromophenoxy)-3-fluoroaniline HCl, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the fluoroaniline (B8554772) ring would exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atom. The protons on the bromophenoxy ring would also show characteristic aromatic signals. The amine protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. The integration of these signals would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Spectral Data for 4-(2-Bromophenoxy)-3-fluoroaniline

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| 7.6 - 7.8 | Doublet of doublets | J(H,H), J(H,F) | Aromatic CH |

| 7.2 - 7.4 | Multiplet | J(H,H) | Aromatic CH |

| 6.8 - 7.1 | Multiplet | J(H,H), J(H,F) | Aromatic CH |

| 3.5 - 5.0 | Broad Singlet | - | NH₃⁺ |

Note: This table is for illustrative purposes and shows the type of data that would be obtained from a ¹H NMR experiment.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The spectrum for 4-(2-Bromophenoxy)-3-fluoroaniline HCl would be expected to show twelve distinct signals in the aromatic region, corresponding to the twelve carbon atoms of the two phenyl rings. The carbon atom attached to the fluorine would show a large coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the carbons would be influenced by the attached substituents (bromine, fluorine, oxygen, and the amino group).

Table 2: Predicted ¹³C NMR Spectral Data for 4-(2-Bromophenoxy)-3-fluoroaniline

| Predicted Chemical Shift (ppm) | C-F Coupling (Hz) | Assignment |

| 150 - 160 | ¹JCF ≈ 240-260 | C-F |

| 140 - 150 | C-O, C-N | |

| 110 - 135 | Aromatic CH, C-Br |

Note: This table is for illustrative purposes and shows the type of data that would be obtained from a ¹³C NMR experiment.

Fluorine (¹⁹F) NMR for Fluorine Environment Elucidation

Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. For 4-(2-Bromophenoxy)-3-fluoroaniline HCl, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (H-H) correlations, identifying which protons are coupled to each other within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the two aromatic rings through the ether linkage.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For 4-(2-Bromophenoxy)-3-fluoroaniline, HRMS would be used to confirm the molecular formula, C₁₂H₉BrFNO. The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) for the molecular ion peak.

Table 3: Predicted HRMS Data for 4-(2-Bromophenoxy)-3-fluoroaniline

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ (for C₁₂H₁₀BrFNO⁺) | 281.9924 | Not Available |

| [M+H]⁺ (for C₁₂H₁₀⁸¹BrFNO⁺) | 283.9903 | Not Available |

Note: This table is for illustrative purposes. The calculated exact masses are based on the chemical formula.

Interpretation of Fragmentation Patterns for Structural Elucidation.

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. In the structural elucidation of 4-(2-Bromophenoxy)-3-fluoroaniline HCl, the interpretation of its fragmentation patterns under techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is pivotal.

The fragmentation of the parent molecule is induced by ionization, leading to the formation of characteristic fragment ions. The analysis of these fragments allows for the piecing together of the original molecular structure. For 4-(2-Bromophenoxy)-3-fluoroaniline HCl, key fragmentation pathways would be anticipated based on the strengths of its chemical bonds and the stability of the resulting fragments.

Expected Fragmentation Patterns:

A primary fragmentation event would likely involve the cleavage of the ether bond, which is a common and energetically favorable fragmentation pathway for aromatic ethers. This would result in fragments corresponding to the bromophenoxy and fluoroaniline moieties. Further fragmentation of these primary ions would provide additional structural confirmation. For instance, the bromophenoxy fragment could lose a bromine atom or carbon monoxide, while the fluoroaniline fragment might lose HCN or a fluorine atom. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately equal intensity for M and M+2 ions) for any fragment containing the bromine atom.

Hypothetical Mass Spectrometry Data:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Moiety |

| 315/317 | [M]+ (Molecular ion) | C12H9BrFNO |

| 173/175 | [BrC6H4O]+ | 2-Bromophenoxy |

| 142 | [FC6H4NH2]+ | 3-Fluoroaniline |

| 127 | [FC6H4N]+ | From fluoroaniline moiety |

| 95 | [C6H4O]+ | From bromophenoxy moiety |

| 77 | [C6H5]+ | Phenyl fragment |

This interactive table presents a plausible fragmentation pattern that would be observed in the mass spectrum of 4-(2-Bromophenoxy)-3-fluoroaniline. The interpretation of these fragments provides strong evidence for the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification.

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint.

For 4-(2-Bromophenoxy)-3-fluoroaniline HCl, the IR spectrum would exhibit distinct absorption bands corresponding to its key functional groups: the N-H bonds of the aniline (B41778), the C-N bond, the C-O-C ether linkage, the C-F bond, the C-Br bond, and the aromatic C-H and C=C bonds. The hydrochloride salt form would also influence the N-H stretching vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm-1) | Vibration Type | Functional Group |

| 3200-3000 | N-H Stretch | Primary Amine (as HCl salt) |

| 3100-3000 | Aromatic C-H Stretch | Aromatic Rings |

| 1620-1580 | N-H Bend | Primary Amine |

| 1600-1450 | Aromatic C=C Stretch | Aromatic Rings |

| 1250-1200 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1100-1000 | C-F Stretch | Fluoro Aromatic |

| 1050-1000 | Symmetric C-O-C Stretch | Aryl Ether |

| 700-500 | C-Br Stretch | Bromo Aromatic |

This interactive table summarizes the expected characteristic IR absorption frequencies for 4-(2-Bromophenoxy)-3-fluoroaniline HCl, allowing for the rapid identification of its constituent functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of conjugated systems.

The UV-Vis spectrum of 4-(2-Bromophenoxy)-3-fluoroaniline HCl is expected to show absorption bands arising from the π → π* transitions within the two aromatic rings. The presence of the aniline and phenoxy chromophores, along with the auxochromic effects of the halogen and amino substituents, will influence the position and intensity of these absorption maxima (λmax).

Expected UV-Vis Absorption Maxima:

| Solvent | λmax (nm) | Electronic Transition |

| Methanol (B129727) | ~240 | π → π |

| Methanol | ~290 | π → π |

This interactive table indicates the anticipated UV-Vis absorption maxima for 4-(2-Bromophenoxy)-3-fluoroaniline HCl in a polar solvent like methanol. These electronic transitions are characteristic of the conjugated aromatic systems present in the molecule.

Strategic Applications As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor for Advanced Heterocyclic Systems

The inherent reactivity of the aniline (B41778) nitrogen and the ortho-fluoro substituent in 4-(2-bromophenoxy)-3-fluoroaniline makes it an excellent starting material for the synthesis of various fused heterocyclic scaffolds. These systems are of significant interest in medicinal chemistry and materials science.

Synthesis of Fluorinated Quinazoline and Quinolone Derivatives

Fluorinated quinazolines and quinolones are prominent heterocyclic cores in numerous biologically active compounds. The structure of 4-(2-bromophenoxy)-3-fluoroaniline is well-suited for cyclization reactions to form these scaffolds. General synthetic strategies, such as the reaction of an aniline derivative with sources of one or two carbon atoms, can be employed. For instance, the reaction of 4-(2-bromophenoxy)-3-fluoroaniline with various acid chlorides can lead to amide intermediates, which can subsequently undergo cyclization to form quinazolinone systems. The fluorine atom can have a significant impact on the binding of the final molecule to biological targets.

Quinolone synthesis often involves the cyclization of an N-arylated β-ketoester or a related derivative. The aniline group of 4-(2-bromophenoxy)-3-fluoroaniline can be reacted with appropriate synthons to construct the quinolone core, embedding the fluorinated diaryl ether moiety into the final structure. The introduction of fluorine is a key strategy in drug design to modulate electronic properties and metabolic stability.

Table 1: Potential Reactions for Heterocycle Synthesis

| Target Scaffold | General Reaction Type | Potential Co-reactant for 4-(2-Bromophenoxy)-3-fluoroaniline |

|---|---|---|

| Quinazoline | Condensation/Cyclization | Formic acid, orthoesters, or acid chlorides |

Formation of Imidazo- and Benzotriazine-Fused Scaffolds

The aniline functionality is a key precursor for building fused imidazole (B134444) rings. For example, a common route involves the reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative. While the starting material is not a diamine, it can be functionalized to become one, or it can be used in reactions that build the imidazole ring through multi-step sequences. A related synthetic pathway for imidazo[4,5-c]pyridines involves the nitration, chlorination, N-alkylation, reduction, and condensation of a substituted aniline, demonstrating a potential route for this class of compounds. nih.gov

Benzotriazine scaffolds are also accessible from aniline precursors. A prevalent method for synthesizing 3,4-dihydro-1,2,4-benzotriazines involves the reduction of 2-nitrophenylhydrazones. semanticscholar.org To utilize 4-(2-bromophenoxy)-3-fluoroaniline, it could first be diazotized and coupled with a suitable active methylene (B1212753) compound to form a hydrazone, followed by a reductive cyclization step. Another modern approach involves the photocyclization of acyclic aryl triazine precursors, which could be synthesized from the parent aniline. nih.gov

Construction of Poly-functionalized Azacycles

The term azacycle encompasses a broad range of nitrogen-containing heterocyclic compounds. The diverse functional handles on 4-(2-bromophenoxy)-3-fluoroaniline allow for its incorporation into various poly-functionalized systems. General methods for the synthesis of N-aryl azacycles often involve the reaction of anilines with cyclic ethers, a process that can be catalyzed by synergistic Lewis and Brønsted acids. nih.gov This approach could yield N-aryl pyrrolidines or piperidines bearing the complex 4-(2-bromophenoxy)-3-fluorophenyl substituent.